硝磺氮 III

描述

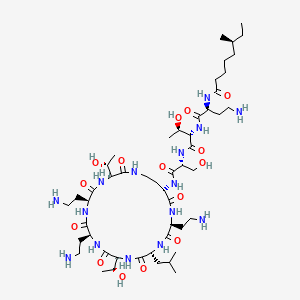

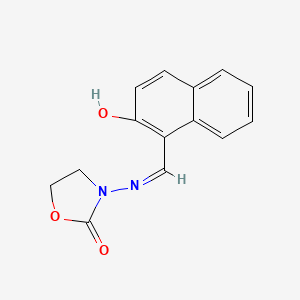

Nitrosulfonazo III is a chemical compound that is suitable as an indicator for the determination of sulfur . It is a crystalline substance with a green color .

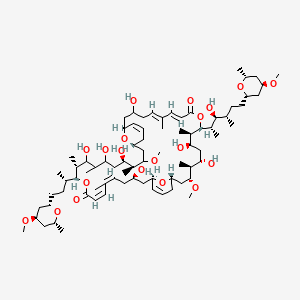

Molecular Structure Analysis

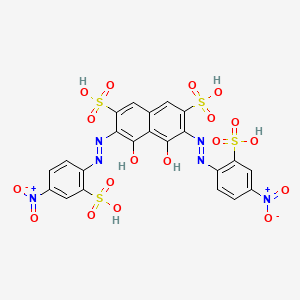

The molecular formula of Nitrosulfonazo III is C22H14N6O18S4 . The compound is also known as 2,7-Bis(4-nitro-2-sulfophenylazo)chromotropic acid . The molecular weight is 866.56 .Physical And Chemical Properties Analysis

Nitrosulfonazo III is a crystalline solid with a green color . It has a molecular weight of 866.56 . The density is 2.12g/cm3 and the melting point is 222ºC .科学研究应用

- Summary of Application : Nitrosulfonazo III is used as an indicator in various chemical reactions .

- Methods of Application : The compound is added to the reaction mixture, where it changes color to indicate the progress or completion of the reaction .

- Results or Outcomes : The color change provides valuable information about the reaction, such as its progress, completion, or the presence of certain ions .

- Summary of Application : Nitrosulfonazo III is suitable for use as an indicator for the determination of sulfur .

- Methods of Application : In sulfur determination, Nitrosulfonazo III is added to the sample. The presence of sulfur causes a color change .

- Results or Outcomes : The color change can be used to quantify the amount of sulfur in the sample .

Scientific Field: Chemistry

Scientific Field: Sulfur Determination

属性

IUPAC Name |

4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N6O18S4/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYIWNJJZPFRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401039547 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosulfonazo III | |

CAS RN |

1964-89-2 | |

| Record name | 4,5-Dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1964-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2'',7-tetrasulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-nitro-2-sulfophenyl)diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401039547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 4,5-dihydroxy-3,6-bis(4-nitrophenylazo)naphthalene-2,2',2',7-tetrasulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

23

Citations

… The technique uses an aqueous extraction and an exchange reaction between a barium-nitrosulfonazo III chelate and sulfate in aqueous acetonitrile. Decrease of absorbance at 642 …

Number of citations: 18

www.sciencedirect.com

… The industrially important dyes—Acid Yellow, Bromo Cresol Purple, Nitrosulfonazo III, and Reactive Black 5—were more efficiently decolorized by PsLac1 in the presence of the redox …

Number of citations: 33

www.mdpi.com

… Indicator Nitrosulfonazo III CZZHlON6Na401SS4 (Mr-866.57). Dissolve O.lg nitrosulfonazo III in 50ml of distilled water. Indicator Tashibo: 0.03g Methyl Red + O.OlgMethylene Blue …

Number of citations: 1

www.sciencedirect.com

… The following dyes: poly R‐478, azure B, reactive black 5, remazol blue R, acid yellow 17, bromocresol purple and nitrosulfonazo III were tested in in vitro assays for enzyme …

Number of citations: 102

academic.oup.com

The increased concentration of glutamate in synaptic vesicles, mediated by the vesicular glutamate transporter (VGLUT), is an initial vital step in glutamate synaptic transmission. …

Number of citations: 15

link.springer.com

… Determination of sulphate ions was carried out in acetone by titration with BaCl2 in the presence of Nitrosulfonazo III. Chloride ions were analyzed by the Merck test binding them in …

Number of citations: 6

www.sciencedirect.com

Several dyes, representing different structural classes, inhibit [ 3 H]flunitrazepam binding to brain specific receptors in the rat with 50% inhibition in the 1 to 100 μM range. Crystal Violet …

Number of citations: 6

link.springer.com

Sulfate in various types of aqueous solutions such as soil‐water extracts, sewage effluents, irrigation water, and well water can be determined rapidly and accurately by a volumetric …

Number of citations: 7

www.tandfonline.com

The colourreaction of4-(2''furalideneimino)-3-methyl-5-mercapto-1, 2, 4-triazole (FIMMT) with rhodium (III) was studied systematically. Rhodium (III) forms (1: 2) yellow complex with …

Number of citations: 0

www.researchgate.net

Any analyst who encounters for the first time a new procedure for determining heavy metals may well feel baffled if he is advised to carry out a titration in a urotropine buffer with …

Number of citations: 18

www.degruyter.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。